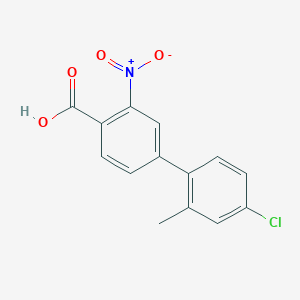
4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% (4-CBA95) is a chlorinated benzoic acid derivative that is used in various scientific and industrial applications. It is a white crystalline solid with a melting point of 118-122°C. 4-CBA95 is a highly versatile compound that can be used as a reagent, catalyst, or in the synthesis of other compounds. It has a wide range of applications in the fields of organic synthesis, analytical chemistry, and pharmaceuticals.
Applications De Recherche Scientifique
4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent for the synthesis of other compounds, such as 4-chloro-2-methylpyridine and 4-chloro-2-methylbenzamide. It is also used as a catalyst in organic synthesis and as a reactant in the synthesis of polymers materials. 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% is also used in the synthesis of pharmaceuticals, such as the anticonvulsant drug phenytoin.
Mécanisme D'action
4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% is a highly reactive compound that can act as a catalyst or reagent in various chemical reactions. It can act as an electrophilic reagent in the Friedel-Crafts acylation reaction, and can also act as a nucleophile in the substitution reaction of 4-chloro-2-methylphenol with chloroacetyl chloride. In addition, 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% can act as a Lewis acid catalyst in the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride.
Biochemical and Physiological Effects
4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% is not known to have any direct biochemical or physiological effects. It is used as a reagent or catalyst in various industrial and scientific applications, and is not believed to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is a highly reactive compound that can act as a catalyst or reagent in various chemical reactions. It is also relatively stable and has a high melting point, making it suitable for use in high-temperature reactions. However, 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% is also a highly toxic compound and should be handled with caution.
Orientations Futures
Future research on 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% could focus on developing new synthetic methods for its synthesis, as well as exploring its potential applications in the fields of organic synthesis, analytical chemistry, and pharmaceuticals. Additionally, further research into its biochemical and physiological effects could be conducted to determine its safety for use in laboratory experiments. Finally, further research could be conducted to explore the potential of 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% as a catalyst in the synthesis of other compounds.
Méthodes De Synthèse
4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% can be synthesized by a variety of methods. One of the most common methods is the Friedel-Crafts acylation of 4-chloro-2-methylphenol with chloroacetic acid in the presence of anhydrous aluminum chloride. This method produces 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% in yields of up to 94%. Other methods for the synthesis of 4-Chloro-2-(4-chloro-2-methylphenyl)benzoic acid, 95% include the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a Lewis acid catalyst, or the reaction of 4-chloro-2-methylphenol with chloroacetyl chloride in the presence of a base.
Propriétés
IUPAC Name |
4-chloro-2-(4-chloro-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-6-9(15)2-4-11(8)13-7-10(16)3-5-12(13)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEHJUYRVSVCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690374 |
Source


|
| Record name | 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-99-9 |
Source


|
| Record name | 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














